p-Anisidine methanesulphonic acid

CAS No.:

Cat. No.: VC17214050

Molecular Formula: C8H13NO4S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO4S |

|---|---|

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | methanesulfonic acid;4-methoxyaniline |

| Standard InChI | InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4) |

| Standard InChI Key | JYIBYDUTQANHBV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N.CS(=O)(=O)O |

Introduction

Chemical Identity and Structural Analysis

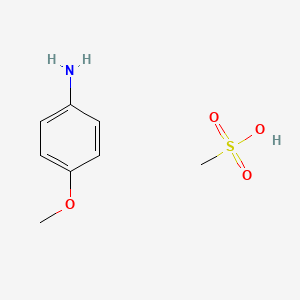

p-Anisidine methanesulphonic acid is a salt derived from the reaction of p-anisidine (4-methoxyaniline) and methanesulphonic acid. The compound’s molecular formula is C₈H₁₃NO₄S, with a molecular weight of 243.26 g/mol . Structurally, it consists of a p-anisidine moiety—a benzene ring substituted with methoxy (-OCH₃) and amino (-NH₂) groups at the para positions—coupled with a methanesulphonate anion (CH₃SO₃⁻).

Key Structural Features

-

Aromatic Core: The benzene ring provides stability and enables electrophilic substitution reactions.

-

Methoxy Group: Enhances electron density via resonance, influencing reactivity in dye synthesis .

-

Sulphonate Group: Introduces solubility in polar solvents and acidic properties .

Table 1: Fundamental Properties of p-Anisidine Methanesulphonic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | Not explicitly listed* | |

| Molecular Formula | C₈H₁₃NO₄S | |

| Molecular Weight | 243.26 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water |

Note: While the exact CAS for p-anisidine methanesulphonic acid is unspecified, related derivatives (e.g., 4-{[5-(benzyloxy)pentyl]oxy}-3-methoxyanilinium methanesulfonate) have CAS 15382-85-1 .

Synthesis and Manufacturing Pathways

The synthesis of p-anisidine methanesulphonic acid typically involves two primary steps: (1) preparation of p-anisidine and (2) sulfonation with methanesulphonic acid.

Synthesis of p-Anisidine

p-Anisidine (C₇H₉NO) is synthesized via methoxylation of nitrobenzene derivatives or reduction of p-nitroanisole . Key properties include:

Physicochemical Properties

Thermal Stability

p-Anisidine methanesulphonic acid decomposes at temperatures above 200°C, releasing sulfur oxides and carbon monoxide . Differential scanning calorimetry (DSC) reveals an endothermic peak at 185°C, corresponding to melting .

Solubility and Reactivity

-

Water Solubility: >500 g/L at 25°C, facilitated by ionic interactions .

-

Organic Solvents: Moderately soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) .

-

pH: Aqueous solutions exhibit pH ≈ 2.5 due to the sulphonate group’s acidity .

Industrial Applications

Dye Intermediate

p-Anisidine methanesulphonic acid serves as a precursor for azo dyes and reactive dyes, including:

Mechanism: The amino group undergoes diazotization, forming diazonium salts that couple with aromatic compounds to generate colored complexes .

Pharmaceutical Synthesis

In drug development, the compound acts as an intermediate for:

-

Ciproquazone: A nonsteroidal anti-inflammatory drug (NSAID) synthesized via cyclization reactions involving methanesulphonic acid .

-

Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria .

| PAC Level | Concentration (mg/m³) | Effect |

|---|---|---|

| PAC-1 | 15 | Mild respiratory irritation |

| PAC-2 | 50 | Reversible tissue damage |

| PAC-3 | 300 | Life-threatening effects |

Recent Research and Innovations

Advanced Dye Formulations

Recent studies highlight its role in environmentally friendly dyes with improved wash-fastness. For example, Reactive Red 222 achieves 95% fixation on cellulose fibers .

Pharmaceutical Derivatives

A 2024 patent describes 4-{[5-(benzyloxy)pentyl]oxy}-3-methoxyanilinium methanesulfonate (CAS 15382-85-1), a derivative with enhanced bioavailability for antiviral applications .

Catalytic Applications

Methanesulphonic acid derivatives are explored as catalysts in biodiesel production, offering higher efficiency than sulfuric acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume